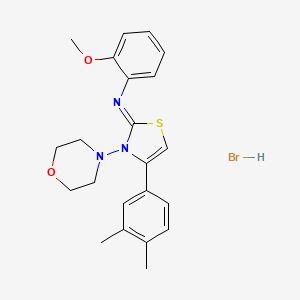

(Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or ring-closing reactions .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the aniline group might undergo electrophilic aromatic substitution, while the morpholino group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Non-Cancer Applications of HDAC Inhibitors

Histone deacetylase inhibitors (HDACi), such as suberoylanilide hydroxamic acid (SAHA), have shown promise beyond their initial cancer treatment applications. Their use has expanded into treating infectious diseases and beta-hemoglobinopathies. HDACi have been observed to influence the white-to-opaque cell switching in C. albicans, demonstrating potential in infectious disease treatment by increasing the frequency of this virulence trait, reducing azole trailing effects, and inhibiting fluconazole-dependent resistance induction. Furthermore, HDACi's role in reactivating HIV-1 expression in latent reservoirs offers a novel approach to eradicating viral infection in conjunction with antiretroviral therapy. Their effectiveness against P. falciparum infection also highlights their potential in malaria treatment. The diverse applications of HDACi underscore a broad interest in repressing or activating gene expression for therapeutic purposes, which could theoretically extend to the study and manipulation of compounds like (Z)-N-(4-(3,4-dimethylphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide in non-cancer settings (Rotili et al., 2009).

Neuroprotective Mechanisms in Cerebral Ischemia

Understanding neuroprotective strategies is crucial in treating cerebrovascular stroke, a leading cause of disability. Research into compounds that exhibit neuroprotective effects has identified mechanisms that could mitigate secondary cerebral injury. For example, therapeutic hypothermia, magnesium, and glyburide have shown potential in reducing damage and minimizing disability after a stroke. These insights into the molecular biology of stroke and strategies to counteract its effects reflect the ongoing search for effective treatments. Compounds with neuroprotective capabilities, potentially including derivatives or related compounds to this compound, are of significant interest for their capacity to prevent or lessen brain damage post-stroke (Karsy et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S.BrH/c1-16-8-9-18(14-17(16)2)20-15-28-22(25(20)24-10-12-27-13-11-24)23-19-6-4-5-7-21(19)26-3;/h4-9,14-15H,10-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDYJJGXOJPPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2943033.png)

![(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2943035.png)

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943042.png)

![2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943043.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943045.png)

![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)

![3-(3-hydroxypropyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2943049.png)

![2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2943051.png)

![2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2943055.png)